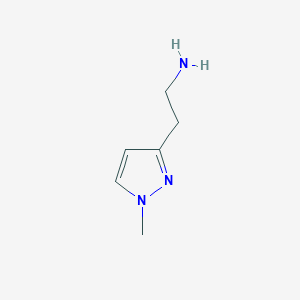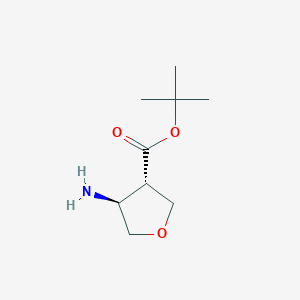
Tert-butyl (3S,4S)-4-aminooxolane-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl (3S,4S)-4-aminooxolane-3-carboxylate, commonly referred to as TBAC, is an organic compound with a unique four-membered ring structure. It has been studied extensively in the scientific community due to its potential applications in the synthesis of a variety of compounds and its ability to act as a catalyst in a variety of reactions. TBAC has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
科学研究应用
TBAC has been used extensively in scientific research due to its unique properties. It has been used in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It has also been used as a catalyst in a variety of reactions and as a reagent in organic synthesis. In addition, TBAC has been used in the synthesis of polymeric materials for use in medical devices and tissue engineering.
作用机制
The mechanism of action of TBAC is not fully understood. It is believed to act as a Lewis acid, which means it can accept electrons from other molecules. This allows TBAC to catalyze a variety of reactions, including those involving the formation of carbon-carbon bonds. In addition, TBAC has been shown to increase the rate of nucleophilic substitution reactions by providing an electron-rich environment.
Biochemical and Physiological Effects
The biochemical and physiological effects of TBAC are not well understood. It has been shown to be non-toxic in laboratory studies and has not been found to be mutagenic or carcinogenic. However, it has been found to be an irritant and may cause skin and eye irritation if it comes into contact with the skin or eyes.
实验室实验的优点和局限性
TBAC has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available reagent, and it can be used in a variety of reactions. In addition, it is relatively non-toxic and does not present a significant hazard for laboratory personnel. However, TBAC is an irritant and can cause skin and eye irritation if it comes into contact with the skin or eyes.
未来方向
The future of TBAC is promising. It has potential applications in the synthesis of a variety of compounds and its ability to act as a catalyst in a variety of reactions makes it an attractive choice for laboratory experiments. In addition, further research is needed to better understand the biochemical and physiological effects of TBAC and its potential applications in medical devices and tissue engineering. Finally, further research is needed to determine the optimal conditions for the synthesis of TBAC and its potential use as a catalyst in organic synthesis.
合成方法
TBAC is synthesized through the reaction of tert-butyl hypochlorite and 3-aminooxetane in an aqueous solution of sodium hydroxide. The reaction is carried out at a temperature of 80-90°C for a period of two to three hours. The product is isolated by precipitation and crystallization and then purified by recrystallization. The yield of the reaction is usually between 70-90%.
属性
IUPAC Name |
tert-butyl (3S,4S)-4-aminooxolane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)6-4-12-5-7(6)10/h6-7H,4-5,10H2,1-3H3/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFMOCFGCVKWHU-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1COCC1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1COC[C@H]1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (3S,4S)-4-aminooxolane-3-carboxylate | |
CAS RN |
2227880-74-0 |
Source


|
| Record name | rac-tert-butyl (3R,4R)-4-aminooxolane-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(3,3,3-Trifluoropropoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2810337.png)

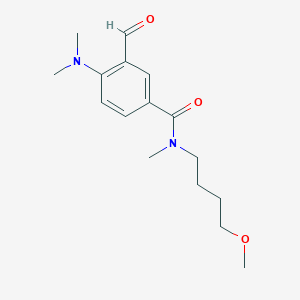

![N-(2-cyano-3-methylbutan-2-yl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)acetamide](/img/structure/B2810345.png)

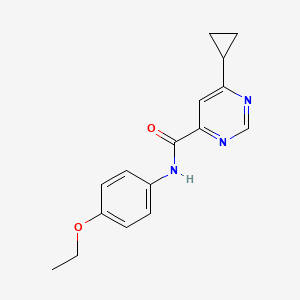
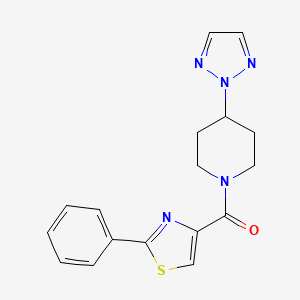
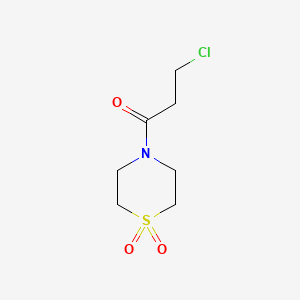
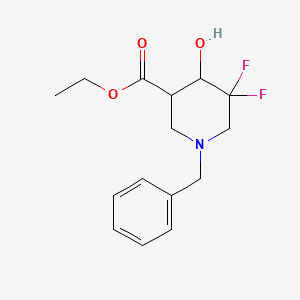
![3-Cyclopropyl-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide](/img/structure/B2810353.png)
![1-(3-Methoxypropyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2810356.png)
